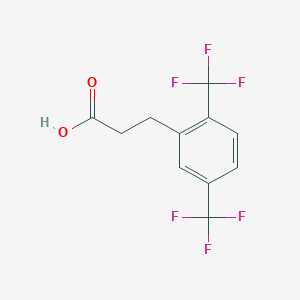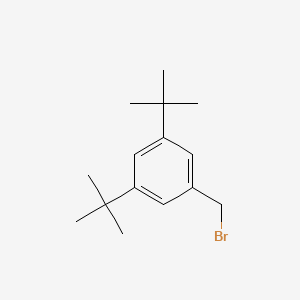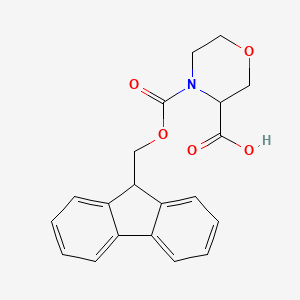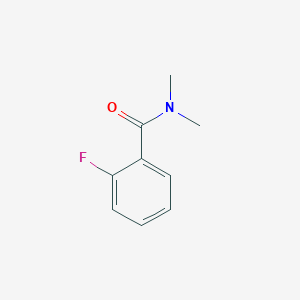![molecular formula C16H14O3 B1335317 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- CAS No. 144242-91-1](/img/structure/B1335317.png)
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- (2-PAP) is an organic compound that is used in a variety of laboratory experiments. It is a reactive compound that is synthesized from the reaction of propenoic acid with 2-methyl-2-phenylpropane-1,3-diol (MPPD). 2-PAP is a colorless liquid that has a wide range of applications in the scientific research field.
Scientific Research Applications
Anticancer Properties
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, known for its chemical reactivity, is a cinnamic acid derivative with significant medicinal research interest. The compound has been extensively studied for its antitumor efficacy, particularly in the context of anticancer research. The rich medicinal tradition of cinnamic acid derivatives, including 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, and their potential as traditional and synthetic antitumor agents have been highlighted, albeit they remained underutilized for several decades. Recent attention has been geared towards understanding the synthesis, biological evaluation, and anticancer potential of various cinnamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Effects
Phenolic acids, including derivatives of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, have gained attention due to their diverse biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid compound, exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Studies suggest CGA's crucial roles in modulating lipid and glucose metabolism, contributing to the treatment of hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Its bioactive properties have led to the speculation of its practical application as a natural safeguard food additive to replace synthetic antibiotics, potentially reducing medicinal costs (Naveed et al., 2018).
Cosmeceutical Significance
Hydroxycinnamic acids and their derivatives, including 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, have been identified as multifunctional ingredients for topical application in cosmeceuticals. They exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, alongside UV protective effects. These properties suggest their potential exploitation as anti-aging, anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients. The challenge of their poor stability and easy degradation has been addressed through microencapsulation techniques, allowing for sustained release and preventing degradation. Despite their high cosmetic potential, the necessity for further research to validate their benefits in cosmetic formulations and understand their skin permeation for topical bioavailability is emphasized (Taofiq et al., 2017).
properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUILCDHTJZGOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404082 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
CAS RN |
144242-91-1 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

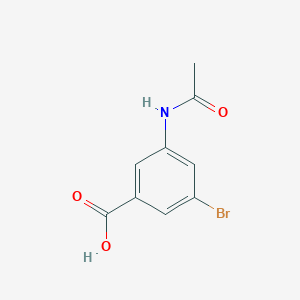
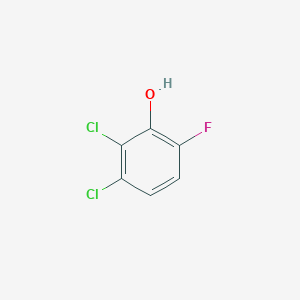
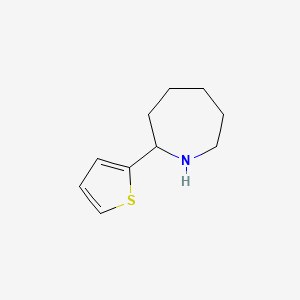
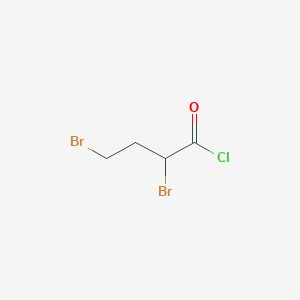
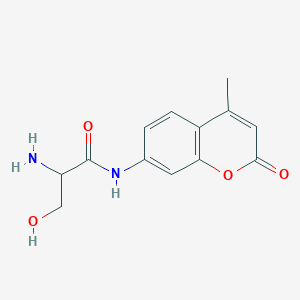
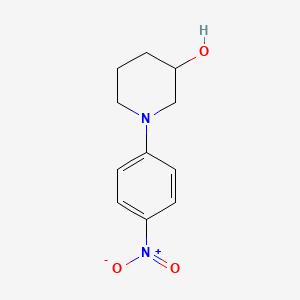
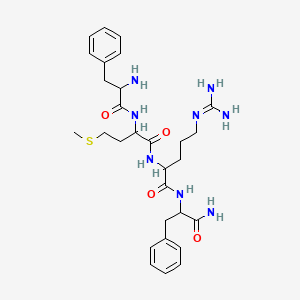
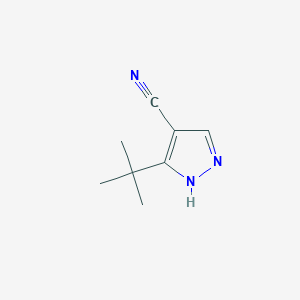
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
